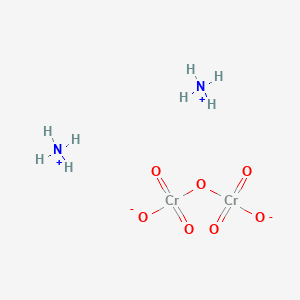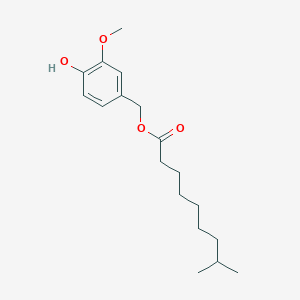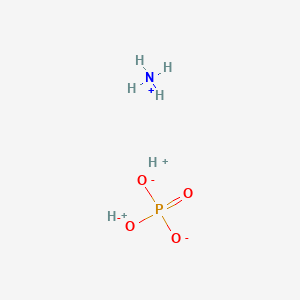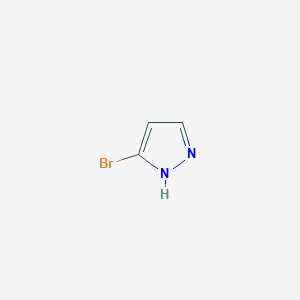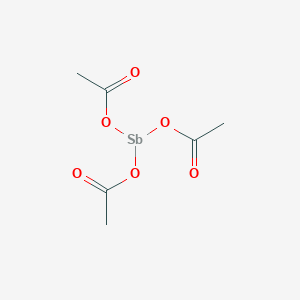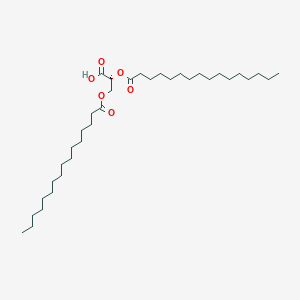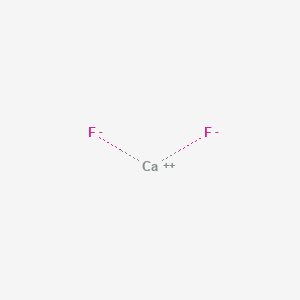
Fluorspat
Übersicht
Beschreibung
Fluorite is a mineral with formula of CaF2. The IMA symbol is Flr.
See also: Calcium Fluoride (preferred); Calcium (has active moiety); Fluoride Ion (has active moiety) ... View More ...
Wissenschaftliche Forschungsanwendungen
Metallurgie: Verbesserung der Stahl- und Aluminiumproduktion
Fluorspat ist in der metallurgischen Industrie von entscheidender Bedeutung, insbesondere bei der Produktion von Stahl und Aluminium. Seine Eigenschaften tragen dazu bei, den Schmelzpunkt von Rohmaterialien zu senken, was die Effizienz und Qualität des Schmelzprozesses verbessert .
Chemische Industrie: Synthese essentieller Chemikalien
In der chemischen Industrie ist this compound unerlässlich für die Synthese einer Vielzahl essentieller Chemikalien. Es wird zur Herstellung von Fluorwasserstoff (HF) verwendet, der eine Vorstufe für fast alle Fluorchemikalien ist, einschließlich Kältemitteln, Pharmazeutika und Agrochemikalien .
Kristallographie: Untersuchung von Kristallstrukturen
Die einzigartigen kristallographischen Eigenschaften von Fluorit machen ihn zu einem wichtigen Mineral für wissenschaftliche Forschungen in der Kristallographie. Forscher untersuchen seine Kristallstruktur, um die Anordnung von Atomen in festen Materialien zu verstehen .
Spektroskopie: Optische Charakterisierung
Aufgrund seiner optischen Eigenschaften und Fluoreszenz wird this compound in spektroskopischen Experimenten verwendet, um die Zusammensetzung von Materialien zu analysieren und verschiedene Substanzen zu detektieren .
Pharmazeutische Industrie: Arzneimittelherstellung
Das Derivat von this compound, Fluorwasserstoff, wird in der pharmazeutischen Industrie zur Herstellung bestimmter Medikamente verwendet, was seine Bedeutung in den Gesundheitswissenschaften unterstreicht .
Optoelektronik: Entwicklung elektronischer Geräte
Die optischen Eigenschaften von this compound werden auch im Bereich der Optoelektronik zur Entwicklung von Geräten genutzt, die auf der Wechselwirkung von Licht mit elektronischen Systemen basieren .
Wirkmechanismus
Target of Action
Fluorspar, also known as fluorite or calcium fluoride (CaF2), is a widely occurring mineral . It is primarily used in metallurgy, hydrofluoric acid production, ceramics manufacturing , and plays an essential role in several electric vehicle (EV) battery components and processes . The primary targets of fluorspar are the industrial processes where it is used as a raw material.
Mode of Action
Fluorspar interacts with its targets through various chemical reactions. For instance, in the production of hydrofluoric acid (HF), high-purity fluorspar is used . In the lithium-ion battery-making process, fluorspar lends its unique properties to four key areas . In metallurgy, it is used as a flux to decrease the viscosity of slag .
Biochemical Pathways
Fluoride, the ionized form of fluorine in fluorspar, can inhibit proteins, disrupt organelles, alter pH, and cause electrolyte imbalance . These actions can trigger complex biological responses, including oxidative stress, organelle damage, and apoptosis in single cells . .
Pharmacokinetics
For example, a low-grade fluorspar by-product can be improved to 75.4% by combining magnetic separation and acid leaching .
Result of Action
The result of fluorspar’s action depends on its application. In metallurgy, it helps to lower the melting point of metals . In the production of hydrofluoric acid, it serves as a critical raw material . In lithium-ion batteries, fluorspar-derived products play an essential role in several components and processes .
Action Environment
The action of fluorspar can be influenced by various environmental factors. Moreover, the global demand for fluorspar, driven by its use in lithium-ion batteries, has been rising with the adoption of electric vehicles .
Zukünftige Richtungen
The demand for Fluorspar is expected to rise with the adoption of electric vehicles and is expected to continue its upward trajectory through the end of the decade . Benchmark Mineral Intelligence forecasts more than 1.6 million metric tons of Fluorspar per year will be needed for lithium-ion batteries by 2030 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Fluorspar can be achieved through a reaction between calcium carbonate and hydrofluoric acid.", "Starting Materials": [ "Calcium carbonate", "Hydrofluoric acid" ], "Reaction": [ "Mix calcium carbonate and hydrofluoric acid in a reaction vessel.", "Heat the mixture to a temperature of 400-500°C.", "Allow the reaction to proceed for several hours until the desired yield of Fluorspar is obtained.", "Cool the reaction mixture and collect the solid Fluorspar product." ] } | |
CAS-Nummer |
7789-75-5 |
Molekularformel |
CaF2 |
Molekulargewicht |
78.07 g/mol |
IUPAC-Name |
calcium;difluoride |
InChI |
InChI=1S/Ca.2FH/h;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
WUKWITHWXAAZEY-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Ca+2] |
Kanonische SMILES |
[F-].[F-].[Ca+2] |
Siedepunkt |
2500 °C |
Color/Form |
White powder or cubic crystals White cubic crystals or powder Fluorspar crystals are yellow, green, or purple Pure form: colorless; Natural form: can vary from transparent and colorless to translucent and white, wine-yellow, green, greenish-blue, violet-blue, and sometimes blue, deep purple, bluish black, and brown |
Dichte |
3.18 at 68 °F (USCG, 1999) - Denser than water; will sink 3.18 3.2 g/cm³ |
melting_point |
1403 °C MP: 1350 °C; Mohs hardness 4; specific gravity 3.2 /Fluorspar/ |
| 14542-23-5 7789-75-5 |
|
Physikalische Beschreibung |
Calcium fluoride appears as odorless gray powder or granules. Sinks in water. (USCG, 1999) Gray powder that sinks in water; [CAMEO] White to clear crystals; Natural fluorite varies in color from clear to white, yellow, green, blue, purple, and brown; Some commercial grades of fluorite contain crystalline silica; [CHEMINFO] COLOURLESS CRYSTALS OR WHITE HYGROSCOPIC POWDER. |
Piktogramme |
Irritant |
Löslichkeit |
0.0015 g/100 ml water at 18 °C; slightly sol in dil mineral acids Slightly sol in acid. 0.0017 g/100 g water @ 25 °C Solubility in water at 20 °C: none |
Synonyme |
Calcium Fluoride Fluoride, Calcium |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Q1: What is the chemical formula and molecular weight of fluorspar?
A1: Fluorspar, also known as fluorite, primarily consists of calcium fluoride (CaF2), which has a molecular weight of 78.07 g/mol. [, , ]
Q2: Are there any spectroscopic techniques used to characterize fluorspar?
A2: Yes, N2O-C2H2 flame atomic absorption spectrometry (AAS) has been used to determine aluminum oxide content in fluorspar samples. []
Q3: How does the presence of calcium carbonate affect fluorspar reactivity in industrial processes?
A3: Research indicates that increasing the calcium carbonate content in fluorspar enhances its reactivity during reactions with sulfuric acid, likely due to its influence on diffusion-controlled processes. []
Q4: Does the fineness of fluorspar particles impact its reactivity in reactions with sulfuric acid?
A4: Experimental results suggest that varying the fineness of fluorspar particles doesn’t significantly affect its reactivity with sulfuric acid. []
Q5: What is the primary industrial use of fluorspar?
A5: Fluorspar serves as the primary source of fluorine in various industrial applications. It is a key component in producing hydrogen fluoride (HF), a vital precursor for numerous fluorine-containing compounds used in aluminum production, gasoline refining, insulating foams, refrigerants, steelmaking, and uranium fuel processing. [, , ]
Q6: Can fluorspar be directly utilized as a metallurgical flux without beneficiation?
A6: Recent studies in Pakistan suggest that indigenous fluorspar, rich in fluorite and containing beneficial slag components, can be directly used as a metallurgical flux without beneficiation, unlike globally sourced fluorspar. []
Q7: What are the potential environmental concerns associated with fluorspar use?
A7: The use of fluorspar in steelmaking raises concerns about the emission of hazardous fluoride species, leaching from slag, and refractory wear. This has led to investigations into alternative fluxes like aluminum dross, ilmenite, sodalite, and ulexite to mitigate these environmental risks. [, ]
Q8: How effective are the proposed alternatives to fluorspar in terms of desulfurization efficiency and refractory wear?
A8: Laboratory tests show varying results for fluorspar alternatives: * Ulexite: A mixture of lime, ulexite, and graphite exhibited the highest desulfurization ratio and low refractory wear, proving a promising substitute. []* Sodalite: Mixtures using sodalite showed the poorest performance compared to other alternatives and the fluorspar standard. []* Ilmenite & Aluminum Dross: These mixtures demonstrated comparable behavior to the fluorspar mixture. []
Q9: How does the cost of fluorspar compare with its alternatives?
A9: While specific cost comparisons are not detailed in the provided research, it is mentioned that alternatives are being sought partly due to the increasing cost of fluorspar, especially compared to the low cost of Chinese acidspar. [, ]
Q10: Can fluorspar be replaced in the cement industry?
A10: While fluorspar is used to reduce the clinkering temperature in cement manufacture, excessive amounts can lead to melting issues. Studies suggest limiting fluorspar addition to 2.0% or less in the raw mixture. []
Q11: What is the impact of temperature on fluorspar dissolution in water treatment?
A11: Studies show that lower temperatures (below 20°C) significantly reduce fluoride concentrations in effluent water treated with fluorspar, suggesting a strong influence of temperature on its dissolution kinetics. []
Q12: How does water hardness affect fluorspar dissolution in water treatment?
A12: Increasing water hardness, particularly above 100 mg/L as CaCO3, effectively reduces effluent fluoride concentrations to practical levels, highlighting the role of hardness in controlling fluorspar dissolution. []
Q13: What model accurately describes the kinetic characteristics of fluorspar dissolution in water?
A13: Research demonstrates that a steady-state mass-transfer model, treating fluorspar as a blend of CaF2 and CaCO3, accurately represents the kinetic behavior of fluorspar dissolution. []
Q14: Where are the largest deposits of fluorspar found?
A14: Significant fluorspar deposits are often found in sedimentary rocks at shallow depths. []
Q15: How are continental rifts and lineaments related to fluorspar deposits?
A15: Research indicates a strong association between major fluorspar districts and their proximity to continental rift zones and lineaments, suggesting these geological features played a role in the upward migration of fluorine from the Earth's interior. []
Q16: What is the geological age of the Illinois-Kentucky fluorspar deposits?
A16: Paleomagnetic analysis suggests a Late Jurassic origin for the Illinois-Kentucky fluorspar deposits, aligning with findings from fission track and strontium isotope dating on fluorite samples. []
Q17: What geological event is thought to be responsible for the formation of the Illinois-Kentucky fluorspar deposits?
A17: The "Rosiclare event," a Late Jurassic hydrothermal event, is proposed as the driving force behind the formation of the Illinois-Kentucky fluorspar deposits. []
Q18: What role did the Reelfoot-Wabash rift system play in the formation of the Illinois-Kentucky fluorspar deposits?
A18: It is suggested that the Reelfoot-Wabash rift system, a network of faults, may have geographically influenced the distribution and formation of the Illinois-Kentucky fluorspar deposits during the Rosiclare event. []
Q19: What factors are influencing the global fluorspar market?
A19: Several factors impact the global fluorspar market: * China's Dominance: China's significant production and export of fluorspar, often at lower prices, affect global supply and pricing dynamics. [, , , , ]* Downstream Processing: The shift in some countries from exporting raw fluorspar to producing higher-value downstream products influences trade patterns. []* Environmental Concerns: The environmental impact of fluorspar mining and processing is driving the search for sustainable practices and alternative materials. [, ]* Geopolitical Factors: Trade disputes, regulatory changes, and geopolitical events can impact fluorspar supply chains and prices. [, ]
Q20: What are the main challenges faced by South African fluorspar miners?
A20: South African fluorspar miners face various challenges, including: * Low Prices: Competition from low-cost producers, particularly China, exerts downward pressure on fluorspar prices, impacting profitability. [, ]* Operational Costs: High labor, energy, and freight costs in South Africa create a challenging economic environment for miners. [, ]* Regulatory Uncertainty: Uncertainty surrounding mining regulations and policies adds complexity and risk to operations. []
Q21: What are the safety concerns associated with fluorspar mining?
A21: Abandoned fluorspar mines can pose safety hazards due to unprotected openings, subsidence, and potential for water contamination. []
Q22: How can fluorspar mine sites be remediated using an ecological approach?
A22: The ecological remediation of fluorspar mine sites, like the Burlington Mine in Colorado, emphasizes creating a self-sustaining ecosystem. This includes establishing a native plant community, improving water quality by reducing waste rock interaction, and addressing subsidence and safety hazards. []
Q23: What innovative techniques were employed in the ecological remediation of the Burlington Mine?
A23: The Burlington Mine remediation incorporated innovative approaches to meet its ecological goals, including techniques for stabilizing waste rock, re-contouring the landscape, and establishing a diverse plant community adapted to the high-altitude environment. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
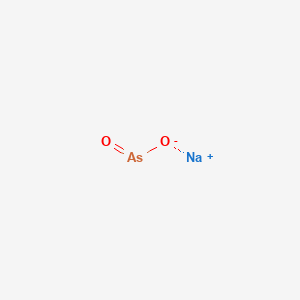
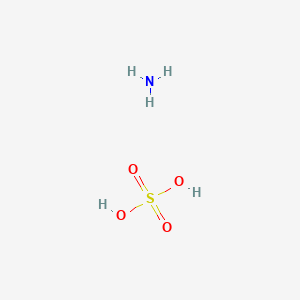

![Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol](/img/structure/B147835.png)
